N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine
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Overview
Description
N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine is an organic compound with a unique structure that includes two pyrazine rings substituted with four methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine typically involves the reaction of pyrazine derivatives with methylating agents. One common method is the methylation of pyrazine-2,3-diamine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in alcohol solvents.
Substitution: Various nucleophiles such as halides or amines; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyrazine derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of partially or fully reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives with different functional groups.
Scientific Research Applications
N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to neuroprotective effects.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with four methyl groups attached to an ethylenediamine backbone.
N,N,N’-Trimethylethylenediamine: Contains three methyl groups attached to an ethylenediamine backbone.
Uniqueness
N2,N2,N3,N3-Tetramethylpyrazine-2,3-diamine is unique due to its pyrazine ring structure and the specific positioning of the methyl groups
Properties
Molecular Formula |
C8H14N4 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-N,2-N,3-N,3-N-tetramethylpyrazine-2,3-diamine |
InChI |
InChI=1S/C8H14N4/c1-11(2)7-8(12(3)4)10-6-5-9-7/h5-6H,1-4H3 |
InChI Key |
AISFMOBUZNNKIS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CN=C1N(C)C |
Origin of Product |
United States |
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